molecular formula C10H9Cl2N3 B13489075 1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine

1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine

Cat. No.: B13489075
M. Wt: 242.10 g/mol
InChI Key: ZPIHHBFYGYPMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a dichlorobenzyl group attached to an imidazole ring

Preparation Methods

The synthesis of 1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other products.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other medical conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. The exact molecular pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)-1h-imidazol-2-amine can be compared with other imidazole derivatives, such as:

    Miconazole: An antifungal agent used in the treatment of various fungal infections.

    Clotrimazole: Another antifungal compound with a similar imidazole structure.

    Ketoconazole: A broad-spectrum antifungal agent used in both medical and veterinary applications.

Compared to these compounds, this compound may exhibit unique properties and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C10H9Cl2N3/c11-8-2-1-7(9(12)5-8)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14)

InChI Key

ZPIHHBFYGYPMRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=CN=C2N

Origin of Product

United States

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